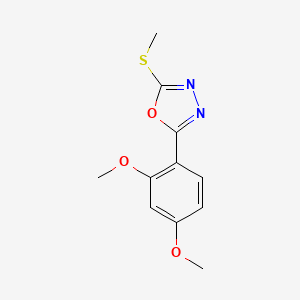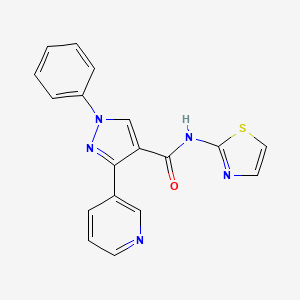
benzyl 2-(benzylthio)benzoate
Descripción general
Descripción
Benzyl 2-(benzylthio)benzoate, also known as BBBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBBO is a thioether derivative of benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries. BBBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 334.42 g/mol.
Mecanismo De Acción
The mechanism of action of benzyl 2-(benzylthio)benzoate is not fully understood, but it is believed to involve the interaction with cellular membranes and proteins. benzyl 2-(benzylthio)benzoate has been shown to disrupt the integrity of cell membranes, leading to cell death. benzyl 2-(benzylthio)benzoate has also been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage.
Efectos Bioquímicos Y Fisiológicos
Benzyl 2-(benzylthio)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. benzyl 2-(benzylthio)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of reactive oxygen species in cells. benzyl 2-(benzylthio)benzoate has also been shown to have antimicrobial activity against several bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzyl 2-(benzylthio)benzoate in lab experiments is its versatility and ease of synthesis. benzyl 2-(benzylthio)benzoate can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. benzyl 2-(benzylthio)benzoate also possesses several desirable properties, such as solubility in organic solvents and stability under various conditions. However, one of the limitations of using benzyl 2-(benzylthio)benzoate in lab experiments is its potential toxicity and lack of specificity. benzyl 2-(benzylthio)benzoate has been shown to have cytotoxic effects on some cell types, and its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of benzyl 2-(benzylthio)benzoate, including the development of new drugs for the treatment of inflammatory and infectious diseases, the synthesis of new materials with unique properties, and the investigation of its potential use in environmental applications. Further studies are needed to fully understand the mechanism of action of benzyl 2-(benzylthio)benzoate and to determine its potential toxicity and side effects. The synthesis of new derivatives of benzyl 2-(benzylthio)benzoate with improved properties and specificity may also be explored.
Aplicaciones Científicas De Investigación
Benzyl 2-(benzylthio)benzoate has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, benzyl 2-(benzylthio)benzoate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. benzyl 2-(benzylthio)benzoate has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In material science, benzyl 2-(benzylthio)benzoate has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In environmental science, benzyl 2-(benzylthio)benzoate has been studied for its potential use as a corrosion inhibitor and as a green solvent for organic reactions.
Propiedades
IUPAC Name |
benzyl 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJMHHLFKZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzylsulfanyl)benzoate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)
